molecular formula C10H8N2O2S2Zn B7908215 Pyrithione Zinc

Pyrithione Zinc

Cat. No.: B7908215
M. Wt: 317.7 g/mol
InChI Key: OTPSWLRZXRHDNX-UHFFFAOYSA-L
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Description

Pyrithione Zinc: is a coordination complex of zinc. It is widely recognized for its fungistatic (inhibiting the division of fungal cells) and bacteriostatic (inhibiting bacterial cell division) properties. This compound is commonly used in the treatment of seborrhoeic dermatitis and dandruff . This compound was first described in the 1930s and has since become a staple in various medicinal and industrial applications .

Mechanism of Action

Target of Action

Zinc pyrithione (ZnPT) is a coordination complex of zinc that has fungistatic and bacteriostatic properties . It primarily targets fungal cells such as Malassezia globosa and M. restricta, inhibiting their division . It also targets bacterial cells, inhibiting their division . In addition to its antimicrobial properties, ZnPT has been found to target proteasome-associated deubiquitinases in tumor cells .

Mode of Action

ZnPT mediates its action by increasing the cellular levels of copper, which leads to the damage of iron-sulfur clusters of proteins essential for fungal metabolism and growth . This disruption of membrane transport is thought to be a key aspect of its antifungal effect . In tumor cells, ZnPT inhibits the activity of proteasome-associated deubiquitinases, leading to a rapid accumulation of protein-ubiquitin conjugates .

Biochemical Pathways

ZnPT affects several biochemical pathways. It disrupts metal homeostasis, particularly copper and zinc, in both human cell models and aquatic organisms . It also interferes with the synthesis of cellular ATP and forms complexes with proteins and metals within the cellular environment . The disruption of these pathways can lead to various downstream effects, including the inhibition of fungal and bacterial cell division .

Pharmacokinetics

The pharmacokinetics of ZnPT have been studied in rats. A physiologically based pharmacokinetic (PBPK) model was developed based on data from single-dose intravenous and oral gavage pharmacokinetic studies . The model replicated the observed short-term elimination kinetics of pyrithione in plasma and blood following single doses and longer-term temporal patterns of plasma and blood concentrations during repeated dosing schedules .

Result of Action

The action of ZnPT results in molecular and cellular effects. It has been observed to induce alterations in oxidative stress levels and disrupt metal homeostasis . It can impede membrane transport, interfere with the synthesis of cellular ATP, and form complexes with proteins and metals within the cellular environment . These actions result in the inhibition of fungal and bacterial cell division, making ZnPT effective in the treatment of conditions like seborrhoeic dermatitis and dandruff .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZnPT. Its low solubility in water makes it suitable for use in outdoor paints and other products that protect against mildew and algae . A risk of continuous leaching from boat paint may cause environmental toxicity . It is also decomposed by ultraviolet light slowly, providing years of protection in direct sunlight .

Biochemical Analysis

Biochemical Properties

Zinc pyrithione interacts with various biomolecules, contributing to its diverse biochemical roles. It has been found to increase the cellular levels of copper, which damages iron-sulfur protein clusters that are vital for fungal metabolism . This mechanism underlies the fungistatic and bacteriostatic properties of zinc pyrithione, inhibiting the division of fungal and bacterial cells .

Cellular Effects

Zinc pyrithione has significant effects on various types of cells and cellular processes. It has been found to induce cytotoxicity in terms of parameters of oxidative stress and neurotoxicity in certain organisms . Moreover, it has been reported to cause a decrease in phosphoenolpyruvate carboxykinase (PEPCK) expression in mussel digestive glands, suggesting that altered energy metabolism may also be related to the effects of zinc pyrithione .

Molecular Mechanism

At the molecular level, zinc pyrithione exerts its effects through several mechanisms. It has been found to activate key molecules implicated in cell signaling to maintain glucose homeostasis in mouse and human skeletal muscle cells . Furthermore, zinc pyrithione has been identified as a catalyst for oxidative stress, contributing to various indicators of male infertility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc pyrithione change over time. For instance, it has been found to cause an early appearance of cytoplasmic zinc-specific foci with corresponding accumulation of zinc first in mitochondria and later in lysosomes . This suggests that zinc pyrithione may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of zinc pyrithione vary with different dosages in animal models. For instance, it has been found to induce a remarkable reduction in testosterone levels, instigate the disruption of acrosomal membrane integrity, and give rise to deformities within the spermatozoa in zebrafish samples .

Metabolic Pathways

Zinc pyrithione is involved in several metabolic pathways. It has been found to stimulate glucose oxidation and glycemic control by modulating the insulin signaling pathway in human and mouse skeletal muscle cell lines .

Transport and Distribution

Zinc pyrithione is transported and distributed within cells and tissues in a specific manner. It works by restricting ATP synthesis in prokaryotic cells and hindering membrane transport in bacteria .

Subcellular Localization

The subcellular localization of zinc pyrithione and its effects on activity or function are significant. For instance, in human coronary artery endothelial cells, ZIP2 was localized to intracellular bodies and ZIP12 to lamellipodia .

Properties

IUPAC Name

zinc;1-oxidopyridin-1-ium-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,8H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPSWLRZXRHDNX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)[S-])[O-].C1=CC=[N+](C(=C1)[S-])[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Zinc pyrithione is a fine beige granules. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.782 at 25 °C, Bulk density: 0.35; particle size: 80 to less than 20 u
Details Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001
Record name Pyrithione zinc
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powder

CAS No.

13463-41-7
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Zinc, bis[1-(hydroxy-.kappa.O)-2(1H)-pyridinethionato-.kappa.S2]-, (T-4)-
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Record name Pyrithione zinc
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Record name Pyrithione zinc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

240 °C, decomposes
Details Trochimowicz HJ et al; Patty's Toxicology. (2007). New York, NY: John Wiley & Sons, Inc. Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. On-line posting date: 16 April 2001
Record name Pyrithione zinc
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4498
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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